Pioglitazone-d4 (major)
Overview
Description
Pioglitazone-d4 (major) is a deuterated form of pioglitazone, a thiazolidinedione class compound used primarily as an anti-diabetic medication. The deuterium atoms replace hydrogen atoms in the molecular structure, which can enhance the compound’s stability and metabolic profile. Pioglitazone-d4 (major) is often used in scientific research to study the pharmacokinetics and metabolic pathways of pioglitazone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pioglitazone-d4 (major) involves the incorporation of deuterium atoms into the pioglitazone molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of Pioglitazone-d4 (major) typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to isolate and purify the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
Pioglitazone-d4 (major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various metabolites that retain the deuterium atoms, allowing for detailed pharmacokinetic studies.
Scientific Research Applications
Pioglitazone-d4 (major) has numerous applications in scientific research, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of pioglitazone.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new drugs by providing insights into the stability and metabolic profile of deuterated compounds.
Biological Research: Used in studies related to diabetes, insulin sensitivity, and related metabolic disorders.
Mechanism of Action
Pioglitazone-d4 (major) exerts its effects by acting as a selective agonist at the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This enhances insulin sensitivity and improves glycemic control.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used for the treatment of type 2 diabetes.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Ciglitazone: An experimental thiazolidinedione with similar properties.
Uniqueness of Pioglitazone-d4 (major)
Pioglitazone-d4 (major) is unique due to the presence of deuterium atoms, which can enhance the compound’s stability and metabolic profile. This makes it particularly valuable in pharmacokinetic and metabolic studies, providing more accurate and detailed data compared to non-deuterated compounds.
Properties
IUPAC Name |
5-[[4-[1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAFETHFCAUJAY-YQUBHJMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])OC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649422 | |
Record name | 5-[(4-{[2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134163-31-7 | |
Record name | 5-[(4-{[2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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